Methyl 4H-perfluorobutyl ketone
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Overview
Description
Methyl 4H-perfluorobutyl ketone is an organic compound that belongs to the class of perfluorinated ketones. It is characterized by the presence of a perfluorobutyl group attached to a ketone functional group. This compound is known for its unique chemical properties, which make it valuable in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4H-perfluorobutyl ketone can be synthesized through several methods. One common method involves the reaction of perfluoroacyl acetones with concentrated sulfuric acid while heating, followed by simultaneous distillation of the target product . Another method includes the reaction of alkyl Grignard reagents with perfluoroacids or their esters . Additionally, the oxidation of corresponding alcohols and the cleavage of perfluoroacyl acetates under the action of sulfuric acid are also used .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using the aforementioned methods. The use of concentrated sulfuric acid and controlled heating conditions are crucial for achieving high yields and purity of the final product. The industrial processes are designed to ensure safety and efficiency while minimizing environmental impact.
Chemical Reactions Analysis
Types of Reactions
Methyl 4H-perfluorobutyl ketone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids under specific conditions.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide (CrO3) and sulfuric acid.
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Grignard reagents and organolithium compounds are frequently used in nucleophilic substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted ketones and alcohols
Scientific Research Applications
Methyl 4H-perfluorobutyl ketone has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 4H-perfluorobutyl ketone involves its interaction with various molecular targets and pathways. The compound’s ketone group is highly reactive, allowing it to participate in nucleophilic addition reactions. The perfluorobutyl group enhances the compound’s stability and reactivity, making it a valuable tool in chemical and biological research .
Comparison with Similar Compounds
Methyl 4H-perfluorobutyl ketone can be compared with other perfluorinated ketones and similar compounds:
Trifluoroacetone: Similar in structure but with a shorter perfluoroalkyl chain.
Methyl pentafluoroethyl ketone: Another perfluorinated ketone with different chain length and properties.
Perfluorooctanoyl chloride: A related compound with a different functional group and applications.
Uniqueness
This compound stands out due to its specific combination of a perfluorobutyl group and a ketone functional group. This unique structure imparts distinct chemical properties, making it highly valuable in various scientific and industrial applications.
Similar Compounds
- Trifluoroacetone
- Methyl pentafluoroethyl ketone
- Perfluorooctanoyl chloride
- Perfluoro-1-octanesulfonyl chloride
- Perfluoro-1,3,5-trimethylcyclohexane
Properties
CAS No. |
93449-49-1 |
---|---|
Molecular Formula |
C6H4F8O |
Molecular Weight |
244.08 g/mol |
IUPAC Name |
3,3,4,4,5,5,6,6-octafluorohexan-2-one |
InChI |
InChI=1S/C6H4F8O/c1-2(15)4(9,10)6(13,14)5(11,12)3(7)8/h3H,1H3 |
InChI Key |
ZPBONMADXBQFDC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C(C(C(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
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